molecular formula C21H16N4O2 B6426879 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide CAS No. 2327827-24-5

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Cat. No. B6426879
CAS RN: 2327827-24-5
M. Wt: 356.4 g/mol
InChI Key: BPGMXQGDQLUSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide, also known as 6-BQPC, is a small molecule that has been studied for its potential applications in scientific research. It has been studied for its ability to modulate a variety of biological processes, including cell proliferation, differentiation, and apoptosis. 6-BQPC has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, 6-BQPC has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been found to interact with a variety of proteins, including enzymes involved in cell death and cell proliferation. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been found to modulate the expression of several genes involved in cell death and cell proliferation.
Biochemical and Physiological Effects
6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been found to have anti-inflammatory and anti-cancer properties. It has been found to modulate the expression of several genes involved in cell death and cell proliferation. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been found to interact with a variety of proteins, including enzymes involved in cell death and cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide in laboratory experiments has several advantages. It has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been found to have anti-inflammatory and anti-cancer properties. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide is relatively easy to synthesize, making it a convenient option for laboratory experiments.
However, there are also some limitations to the use of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide in laboratory experiments. Its mechanism of action is not fully understood, making it difficult to predict the effects of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide on cells. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been found to interact with a variety of proteins, including enzymes involved in cell death and cell proliferation, making it difficult to predict the effects of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide on cells.

Future Directions

In the future, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide may be used in a variety of applications, including the treatment of cancer and inflammatory diseases. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide may be used to study the mechanisms of cell death and cell proliferation. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide may be used to study the effects of small molecules on biological processes. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide may be used in drug discovery, to identify potential new drugs. Finally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide may be used in the development of novel therapeutic agents for the treatment of diseases.

Synthesis Methods

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction is a chemical reaction in which a Grignard reagent is used to form a new carbon-carbon bond. In the synthesis of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide, a Grignard reagent is used to react with a quinoline-6-yl pyrimidine-4-carboxamide. This reaction produces 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide.

Scientific Research Applications

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to have a wide range of effects on cells, including the ability to induce cell death and reduce cell proliferation. Additionally, 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide has been found to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use as an anti-cancer drug, as well as for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-21(25-17-8-9-18-16(11-17)7-4-10-22-18)19-12-20(24-14-23-19)27-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGMXQGDQLUSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide

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